Cas no 868674-21-9 (methyl 4-{(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecarbamoyl}benzoate)

methyl 4-{(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecarbamoyl}benzoate 化学的及び物理的性質
名前と識別子
-
- methyl 4-{(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecarbamoyl}benzoate
- ZOWNEUCXQKDARL-VZCXRCSSSA-N
- methyl 4-[(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate
- (Z)-methyl 4-((4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate
- AKOS024611483
- methyl 4-{[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate
- F1816-0736
- 868674-21-9
-
- インチ: 1S/C19H13ClN2O3S/c1-3-11-22-16-14(20)5-4-6-15(16)26-19(22)21-17(23)12-7-9-13(10-8-12)18(24)25-2/h1,4-10H,11H2,2H3/b21-19+
- InChIKey: ZOWNEUCXQKDARL-XUTLUUPISA-N
- ほほえんだ: C(OC)(=O)C1=CC=C(C(=O)/N=C2\N(CC#C)C3=C(Cl)C=CC=C3S\2)C=C1
計算された属性
- せいみつぶんしりょう: 384.0335411g/mol
- どういたいしつりょう: 384.0335411g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 636
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 84.3Ų
methyl 4-{(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecarbamoyl}benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1816-0736-2mg |
methyl 4-{[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate |
868674-21-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1816-0736-10mg |
methyl 4-{[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate |
868674-21-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1816-0736-75mg |
methyl 4-{[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate |
868674-21-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1816-0736-25mg |
methyl 4-{[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate |
868674-21-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1816-0736-1mg |
methyl 4-{[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate |
868674-21-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1816-0736-30mg |
methyl 4-{[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate |
868674-21-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1816-0736-100mg |
methyl 4-{[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate |
868674-21-9 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1816-0736-3mg |
methyl 4-{[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate |
868674-21-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1816-0736-20mg |
methyl 4-{[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate |
868674-21-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1816-0736-40mg |
methyl 4-{[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate |
868674-21-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
methyl 4-{(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecarbamoyl}benzoate 関連文献
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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methyl 4-{(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecarbamoyl}benzoateに関する追加情報
Methyl 4-{(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecarbamoyl}benzoate: A Comprehensive Overview
The compound with CAS No. 868674-21-9, commonly referred to as methyl 4-{(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecarbamoyl}benzoate, is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound is characterized by its complex structure, which includes a benzothiazole core, a chloro substituent, and a propargyl group. The presence of these functional groups makes it a versatile molecule with applications ranging from pharmaceuticals to advanced materials.
Recent studies have highlighted the importance of benzothiazole derivatives in the development of new materials with unique optical and electronic properties. The chloro substituent in this compound plays a crucial role in modulating the electronic characteristics of the molecule, making it suitable for applications in optoelectronics. Additionally, the propargyl group introduces steric effects and enhances the molecule's reactivity, which is advantageous in organic synthesis.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have reported successful syntheses using transition metal catalysts, such as palladium complexes, to facilitate key transformations. The use of these catalysts not only improves the yield but also ensures high purity of the final product. This compound has been synthesized through a combination of coupling reactions and cyclization processes, which are critical for constructing the benzothiazole framework.
One of the most promising applications of this compound lies in its potential as a precursor for advanced materials. For instance, its ability to form self-assembled monolayers (SAMs) has been explored in recent studies. SAMs are widely used in nanotechnology for creating surfaces with tailored properties, such as hydrophobicity or conductivity. The incorporation of this compound into SAMs could lead to novel materials with applications in sensors, electronics, and biomedical devices.
In the pharmaceutical industry, this compound has shown potential as a building block for drug delivery systems. Its structure allows for the incorporation of bioactive molecules through various functional groups. Recent research has focused on its use as a carrier for anticancer drugs due to its ability to enhance drug solubility and bioavailability. The chloro substituent also contributes to its pharmacokinetic properties, making it an attractive candidate for drug development.
Another area where this compound has garnered significant attention is in the field of organic electronics. Its conjugated system enables efficient charge transport properties, which are essential for devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Researchers have demonstrated that incorporating this compound into OLED structures can improve device performance by enhancing electron mobility and emission efficiency.
The environmental impact of synthesizing this compound has also been a topic of recent research. Efforts have been made to develop more sustainable synthesis routes that minimize waste and reduce energy consumption. For example, green chemistry approaches using biodegradable solvents and recyclable catalysts have been explored to make the production process more eco-friendly.
In conclusion, methyl 4-{(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecarbamoyl}benzoate (CAS No. 868674
868674-21-9 (methyl 4-{(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecarbamoyl}benzoate) 関連製品
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